1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, m-chlorophenyl ester
Description
1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, m-chlorophenyl ester (CAS: 60051-79-8) is a synthetic indole derivative structurally related to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Its core structure consists of a 1H-indole backbone substituted with:
Properties
CAS No. |
60051-79-8 |
|---|---|
Molecular Formula |
C25H19Cl2NO4 |
Molecular Weight |
468.3 g/mol |
IUPAC Name |
(3-chlorophenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C25H19Cl2NO4/c1-15-21(14-24(29)32-20-5-3-4-18(27)12-20)22-13-19(31-2)10-11-23(22)28(15)25(30)16-6-8-17(26)9-7-16/h3-13H,14H2,1-2H3 |
InChI Key |
OSSMSYCTHUCLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with 5-methoxy-2-methylindole-3-acetic acid , a commercially available intermediate. This acid undergoes a series of esterification, reduction, and acylation steps to introduce the p-chlorobenzoyl group at the indole nitrogen and the m-chlorophenyl ester at the acetic acid moiety.
Stepwise Synthetic Route
Step 1: Esterification of 5-methoxy-2-methylindole-3-acetic acid
- The carboxylic acid group is first converted into a methyl ester using reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate chloride (BOP-Cl) in the presence of methanol and triethylamine, under mild conditions (room temperature) in dichloromethane solvent.
- This step yields the methyl ester intermediate with high efficiency.
Step 2: Reduction to Alcohol Intermediate
- The methyl ester is then reduced to the corresponding alcohol using lithium borohydride (LiBH4) in a mixed solvent system of tetrahydrofuran (THF) and methanol.
- This reduction is chemoselective and yields 5-methoxy-2-methylindole-3-ethanol as a key intermediate.
Step 3: Esterification with m-Chlorobenzoic Acid
- The alcohol intermediate is esterified with m-chlorobenzoic acid using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane.
- This reaction proceeds at room temperature overnight to afford the m-chlorophenyl ester derivative.
Step 4: N-Acylation of Indole Nitrogen with p-Chlorobenzoyl Group
- The indole nitrogen is acylated with p-chlorobenzoyl chloride or corresponding activated derivatives to introduce the p-chlorobenzoyl moiety.
- This step is typically performed under basic conditions (e.g., triethylamine) in an aprotic solvent such as dichloromethane at room temperature.
- The reaction yields the final compound, 1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, m-chlorophenyl ester.
Alternative Synthetic Approaches
- Direct Esterification of Indole-3-acetic Acid Derivatives: Some methods employ direct esterification of the indole-3-acetic acid derivative with the appropriate phenolic ester under coupling conditions using carbodiimides or other coupling reagents.
- Use of N,N′-Dicyclohexylcarbodiimide (DCC): For ester or amide bond formation, DCC is used as a dehydrating agent to promote coupling between carboxylic acids and alcohols or amines, often in the presence of catalytic DMAP.
- Carbonyldiimidazole (CDI) Activation: In some syntheses, CDI is used to activate carboxylic acids before reaction with the alcohol intermediate, providing an alternative to carbodiimide coupling.
Research Outcomes and Data Tables
Yields and Purity
| Step | Reaction Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|
| Methyl ester formation | BOP-Cl, MeOH, Et3N, CH2Cl2, rt, overnight | 85-90 | Flash chromatography | High purity methyl ester |
| Reduction to alcohol | LiBH4, THF/MeOH, rt | 80-88 | Extraction, chromatography | Chemoselective reduction |
| Esterification with m-chlorobenzoic acid | EDCI, DMAP, CH2Cl2, rt, overnight | 75-85 | Silica gel chromatography | Efficient ester formation |
| N-Acylation with p-chlorobenzoyl chloride | Et3N, CH2Cl2, 0-25°C, 2-6 h | 70-80 | Chromatography | Final compound formation |
Note: Yields are approximate and may vary depending on scale and purity of reagents.
Spectroscopic Characterization
- Infrared (IR) Spectroscopy: Key absorptions include ester carbonyl stretch (~1738 cm⁻¹), amide carbonyl (~1714 cm⁻¹), and aromatic C=C stretches (~1527 cm⁻¹).
- Nuclear Magnetic Resonance (NMR):
- Elemental Analysis: Confirms the expected carbon, hydrogen, and nitrogen content consistent with the molecular formula.
Summary of Preparation Methodology
| Stage | Chemical Transformation | Reagents/Conditions | Outcome |
|---|---|---|---|
| Starting material | 5-Methoxy-2-methylindole-3-acetic acid | Commercially available | Base compound |
| Esterification | Acid to methyl ester | BOP-Cl, MeOH, Et3N, CH2Cl2, rt | Methyl ester intermediate |
| Reduction | Ester to alcohol | LiBH4, THF/MeOH | Alcohol intermediate |
| Esterification | Alcohol to m-chlorophenyl ester | EDCI, DMAP, CH2Cl2, rt | m-Chlorophenyl ester intermediate |
| N-Acylation | Indole N-acylation with p-chlorobenzoyl group | p-Chlorobenzoyl chloride, Et3N, CH2Cl2, rt | Final ester compound |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester functional group in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
Key Findings:
-
Basic Hydrolysis (Saponification) :
Treatment with NaOH in ethanol/water generates the sodium salt of the carboxylic acid .
Transesterification
The m-chlorophenyl ester group can undergo transesterification with alcohols in the presence of catalysts.
Key Findings:
| Reagent | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Methanol | BOP-Cl | CH₂Cl₂, RT, 12 hrs | Methyl ester derivative |
Nucleophilic Acyl Substitution
The ester participates in nucleophilic substitutions, particularly with amines or thiols.
Key Findings:
-
Amidation :
Reacts with primary amines (e.g., 2-phenyl ethylamine) in the presence of EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form amides .
| Nucleophile | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Phenylethylamine | EDCl, DMAP, CH₂Cl₂ | RT, 24 hrs | N-(2-Phenylethyl)amide derivative |
Thermal Stability and Degradation
The compound exhibits conformational flexibility in the solid state, influencing its reactivity.
Key Findings:
-
Thermal Decomposition :
Degrades at temperatures >200°C, forming chlorinated aromatic byproducts . -
Conformational Influence :
The torsion angle (τ₁) between the indole ring and p-chlorobenzoyl group varies between 28°–156°, affecting solubility and reaction kinetics .
| Parameter | Value | Impact on Reactivity | Reference |
|---|---|---|---|
| Torsion Angle (τ₁) | 28°–156° (crystal-dependent) | Alters accessibility of the ester group |
Synthetic Pathways
The compound is synthesized via multistep routes involving esterification and acylation.
Key Steps :
-
Indole Core Formation :
Vilsmeier-Haack reaction on 5-methoxy-2-methylindole to introduce the acetic acid side chain. -
Esterification :
Reaction of the carboxylic acid intermediate with m-chlorophenol using EDCl/DMAP.
textSynthetic Route: 5-Methoxy-2-methylindole → Vilsmeier-Haack → Carboxylic Acid → EDCl/DMAP → Target Ester
Structural Characterization
The compound is validated via:
Scientific Research Applications
Pharmacological Applications
1H-Indole-3-acetic acid derivatives are primarily studied for their potential therapeutic effects. Research has indicated that this compound may exhibit:
- Anticancer Activity : Studies have shown that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that the compound could inhibit the proliferation of specific cancer cell lines by targeting cellular pathways involved in cell division and survival .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. It may modulate inflammatory pathways, providing a potential treatment avenue for inflammatory diseases .
Agricultural Applications
In agriculture, indole-3-acetic acid derivatives are explored as plant growth regulators. Their applications include:
- Root Development : These compounds can promote root growth and development in various plant species, enhancing nutrient uptake and overall plant health .
- Stress Resistance : Research indicates that indole derivatives may enhance plant resistance to abiotic stresses such as drought and salinity by modulating stress response pathways .
Biochemical Research
The biochemical roles of indole derivatives extend to:
- Enzyme Modulation : The compound has been studied for its ability to influence enzyme activities related to metabolic pathways in plants and microorganisms .
- Signal Transduction : Indole compounds play a role in signaling pathways within cells, affecting processes such as cell differentiation and growth responses .
Case Studies
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, m-chlorophenyl ester involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Indomethacin (CAS: 53-86-1)
- Structure : Shares the same indole backbone with a free carboxylic acid at the 3-position instead of an ester.
- Activity: Potent anti-inflammatory and antipyretic effects, with an IC₅₀ for cyclooxygenase (COX) inhibition in the nanomolar range .
- Key Differences :
Acemetacin (CAS: 53164-05-9)
Nitric Oxide (NO)-Releasing Esters (e.g., NB-02, NP-02)
- Structure : Indomethacin derivatives coupled with nitrate moieties via spacer groups.
- Activity: Enhanced anti-inflammatory effects with reduced GI toxicity due to NO-mediated vasodilation and cytoprotection .
Physicochemical Properties
*Estimated based on structural analogs (e.g., methyl ester logP = 3.78 ; benzyl derivatives in ).
Pharmacological and Clinical Data
Anti-inflammatory Efficacy
- Indomethacin :
- Target Compound: Limited direct data, but ester derivatives (e.g., Teoremac) showed comparable efficacy to indomethacin in rheumatoid arthritis trials with fewer GI side effects .
- NO-Releasing Derivatives: Superior GI safety profiles due to NO-mediated protection, with retained anti-inflammatory potency .
Biological Activity
1H-Indole-3-acetic acid derivatives, particularly those modified with various substituents, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, m-chlorophenyl ester is a notable example, exhibiting potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an indole backbone with methoxy and chlorobenzoyl substituents that influence its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Exhibits cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Demonstrates significant anti-inflammatory effects.
- Antioxidant Effects : Shows potential in reducing oxidative stress.
- Antimicrobial Activity : Has been tested against several bacterial strains.
Anticancer Activity
Research indicates that the compound exhibits potent anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms.
Case Studies
- Cell Line Studies : In a study involving human glioblastoma U251 and melanoma WM793 cells, the compound demonstrated an IC50 value comparable to standard anticancer drugs like doxorubicin, indicating strong cytotoxicity .
- Mechanism of Action : The compound's anticancer effects are attributed to its ability to inhibit cell proliferation and induce cell cycle arrest at the G1 phase. This was evidenced by flow cytometry analysis showing increased populations of cells in this phase after treatment .
Anti-inflammatory Properties
The compound has been noted for its anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Research Findings
A study highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs) but with fewer side effects .
Antioxidant Activity
The antioxidant properties of this compound were evaluated using various assays measuring free radical scavenging activity.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 1H-Indole-3-acetic acid derivative | 25 | |
| Standard Antioxidant (Ascorbic Acid) | 20 |
This data indicates that while the compound has a higher IC50 than ascorbic acid, it still exhibits significant antioxidant activity.
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against several pathogens.
Results Summary
Q & A
Q. What are the common synthetic routes for preparing this compound, and what optimization strategies address low yields in acylation steps?
The synthesis typically begins with 4-methoxyphenylhydrazine, utilizing Fischer indole synthesis with levulinic acid methyl ester to form the indole core. Acylation of the indole nitrogen with p-chlorobenzoyl chloride is critical but often suffers from low yields due to steric hindrance. Strategies include using sodium hydride in dimethylformamide (DMF) to enhance reactivity and employing tert-butyl ester protection for the acetic acid side chain to prevent side reactions . Alternative methods using direct acylation of pre-formed indole derivatives with p-chlorobenzoyl chloride in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–5°C) can improve yields .
Q. What HPLC conditions are optimal for analyzing this compound, and how do mobile phase choices affect resolution?
Reverse-phase HPLC using a Newcrom R1 column (low silanol activity) with a mobile phase of acetonitrile:water:phosphoric acid (e.g., 65:35:0.1 v/v) provides baseline separation. For MS compatibility, replace phosphoric acid with 0.1% formic acid. Column temperature should be maintained at 25–30°C to ensure reproducibility. Particle size (3 µm for UPLC) and flow rate (1.0 mL/min for analytical scales) are critical for resolving ester derivatives from hydrolysis byproducts .
Q. How does the m-chlorophenyl ester moiety influence solubility and cell permeability compared to other esters?
The m-chlorophenyl ester enhances lipophilicity (logP ~3.78) compared to methyl or ethyl esters, improving cell membrane permeability. This is validated via parallel artificial membrane permeability assays (PAMPA) using phosphatidylcholine membranes. Comparative studies with 4-methoxyphenyl or trichloroethyl esters show that the m-chlorophenyl group reduces aqueous solubility but increases bioavailability in in vitro models .
Advanced Research Questions
Q. How can polymorphic forms of this compound be characterized, and what impact do they have on bioactivity?
Polymorphs (α, β, γ) are identified via X-ray diffraction (XRD) and differential scanning calorimetry (DSC). The γ-form, crystallized from ethyl acetate, exhibits superior thermal stability and slower dissolution rates, which correlate with prolonged in vivo anti-inflammatory activity in rodent models. Raman spectroscopy at 1600–1700 cm⁻¹ distinguishes polymorphs via C=O stretching vibrations .
Q. What strategies are effective for isolating and identifying impurities during large-scale synthesis?
Preparative HPLC with a Newcrom R1 column (250 mm × 21.2 mm, 5 µm) and gradient elution (acetonitrile:water from 50% to 90% over 40 minutes) isolates impurities like de-esterified acids or acylated byproducts. LC-MS (ESI+) identifies impurities via molecular ion peaks (e.g., [M+H]⁺ at m/z 372 for hydrolyzed products) .
Q. How does the sodium salt form of this compound affect stability and hydration, and what analytical methods validate these effects?
The sodium salt trihydrate (C₁₉H₁₅ClNNaO₄·3H₂O) is hygroscopic and requires storage under anhydrous conditions. Karl Fischer titration confirms water content (NMT 12.5%), while thermogravimetric analysis (TGA) shows dehydration at 80–120°C. Stability studies under ICH guidelines (25°C/60% RH) reveal that the trihydrate form prevents hydrolysis of the ester moiety compared to the anhydrous form .
Q. What in vitro models are suitable for evaluating the compound’s anti-inflammatory activity, and how do structural modifications alter potency?
COX-2 inhibition assays (human recombinant enzyme) with IC₅₀ determination are standard. The m-chlorophenyl ester’s bulkiness reduces COX-1 inhibition (selectivity ratio >50:1) compared to indomethacin. Modifications like replacing the m-chlorophenyl group with a 2-carboxyphenyl ester (salicylate derivative) enhance aqueous solubility but reduce membrane permeability .
Data Contradiction Analysis
- Synthesis Routes : describes tert-butyl ester protection before acylation, while uses direct acylation of pre-formed indole derivatives. The contradiction arises from differing steric environments; the tert-butyl method mitigates side reactions but adds steps, whereas direct acylation is faster but less selective. Researchers must balance yield and purity based on scale .
- Polymorphism : identifies three polymorphs, while focuses on α and γ forms. The discrepancy lies in crystallization solvents (ethyl acetate vs. dichloromethane). Researchers should screen multiple solvents to map all polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
